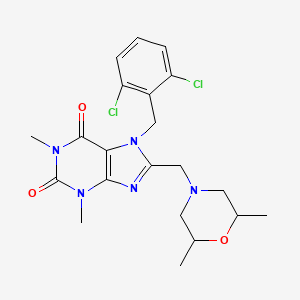

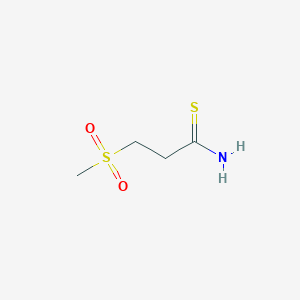

![molecular formula C8H10Br2N2 B2985341 2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide CAS No. 153655-79-9](/img/structure/B2985341.png)

2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide” is a pyridine derivative . It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .

Molecular Structure Analysis

The molecular formula of “2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide” is C6H6BrN·HBr . Its molecular weight is 252.93 .Physical And Chemical Properties Analysis

“2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide” appears as a white to light yellow powder or crystal . It has a melting point of 148.0 to 152.0 °C . It’s soluble in methanol .Applications De Recherche Scientifique

Oxidative C-N Bond Formation

Research has shown the utility of related imidazo[1,2-a]pyridines in oxidative carbon-nitrogen bond formation, an important process in organic synthesis. For instance, a study by Huo et al. (2016) demonstrates the carbon tetrabromide mediated oxidative C-N bond formation of 2-aminopyridines with β-keto esters or 1,3-diones, leading to complex imidazo[1,2-a]pyridines under mild, metal-free conditions (Huo, Tang, Xie, Wang, & Dong, 2016).

One-Pot Synthesis Methods

The compound's analogs have been synthesized using one-pot methods, indicating a potential pathway for efficient synthesis. Reddy et al. (2011) reported the use of Indium(III) bromide for the one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine, aldehydes, and alkynes (Reddy, Reddy, Reddy, & Yadav, 2011).

Ultrasound-Promoted Synthesis

Gui et al. (2020) describe an ultrasound-promoted and base-mediated regioselective bromination method for synthesizing brominated imidazo[1,2-a]pyridines, highlighting a metal-free approach with broad substrate scope and good yields (Gui, Jiang, Guo, Zhang, Shen, Tang, You, Huo, & Wang, 2020).

Application in Corrosion Inhibition

Imidazo[1,2-a]pyridine derivatives have been evaluated for their performance in inhibiting mild steel corrosion, showcasing their potential in material science. Saady et al. (2021) investigated derivatives of imidazo[1,2-a]pyridine for corrosion inhibition in acidic environments (Saady, Rais, Benhiba, Salim, Alaoui, Arrousse, Elhajjaji, Taleb, Jarmoni, Rodi, Warad, & Zarrouk, 2021).

Development of Functionalized Derivatives

The functionalization of imidazo[1,2-a]pyridines is a significant area of research. Sharma and Prasher (2022) discuss the synthesis and medicinal relevance of C2-functionalized imidazo[1,2-a]pyridines, an area that could be relevant to the compound (Sharma & Prasher, 2022).

Medicinal Chemistry Applications

Imidazo[1,2-a]pyridines are identified as important scaffolds in medicinal chemistry, with a broad range of applications including as anticancer, antimycobacterial, anticonvulsant, and antimicrobial agents. Deep et al. (2016) highlight the structural modifications of this scaffold to develop new therapeutic agents (Deep, Bhatia, Kaur, Kumar, Jain, Singh, Batra, Kaushik, & Deb, 2016).

Safety And Hazards

“2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide” is classified as dangerous. It causes severe skin burns and eye damage. It’s harmful if swallowed, in contact with skin, or if inhaled . It may be corrosive to metals . It’s recommended to handle it with appropriate personal protective equipment and avoid breathing its dust, fume, gas, mist, vapors, or spray .

Propriétés

IUPAC Name |

2-(bromomethyl)-2,3-dihydroimidazo[1,2-a]pyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2.BrH/c9-5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,7H,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNBTJNTLWIGQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C2N1C=CC=C2)CBr.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

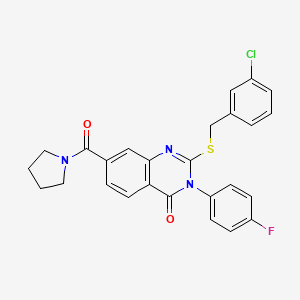

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride](/img/structure/B2985261.png)

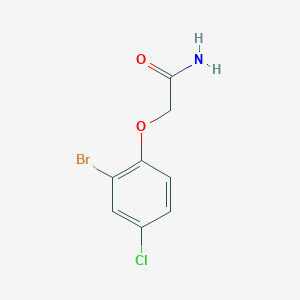

![N-[2-(2,3-Dichlorophenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2985265.png)

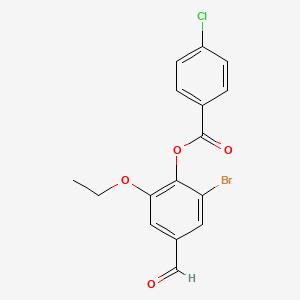

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-amine](/img/structure/B2985268.png)

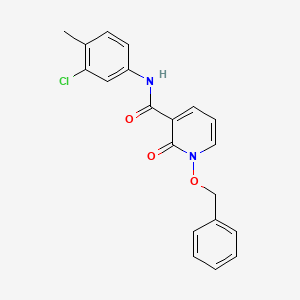

![(Z)-2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2985270.png)

![N-methyl-2-[(2-nitrophenyl)amino]acetamide](/img/structure/B2985272.png)

![N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2985280.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2985281.png)